1,3-Diarachidin 1,3-Diarachidin
Brand Name: Vulcanchem
CAS No.: 59925-28-9
VCID: VC14537058
InChI: InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
SMILES:
Molecular Formula: C43H84O5
Molecular Weight: 681.1 g/mol

1,3-Diarachidin

CAS No.: 59925-28-9

Cat. No.: VC14537058

Molecular Formula: C43H84O5

Molecular Weight: 681.1 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diarachidin - 59925-28-9

Specification

CAS No. 59925-28-9
Molecular Formula C43H84O5
Molecular Weight 681.1 g/mol
IUPAC Name (2-hydroxy-3-icosanoyloxypropyl) icosanoate
Standard InChI InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
Standard InChI Key VFEKBHKRXKVKGN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

1,3-Diarachidin, systematically named (2-hydroxy-3-icosanoyloxypropyl) icosanoate, features two saturated 20-carbon arachidic acid chains. The glycerol backbone’s sn-2 position remains unesterified, contributing to the molecule’s amphiphilic properties. The compound’s stereochemistry is defined by the following identifiers:

  • Standard InChI: InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3

  • Canonical SMILES: CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O

Physical and Solubility Characteristics

The compound exists as a solid at room temperature and demonstrates solubility in chloroform at concentrations up to 50 mg/mL. Its high molecular weight and long-chain fatty acid composition contribute to limited solubility in polar solvents, necessitating nonpolar solvents for experimental workflows.

Table 1: Physicochemical Properties of 1,3-Diarachidin

PropertyValue
CAS No.59925-28-9
Molecular FormulaC43H84O5\text{C}_{43}\text{H}_{84}\text{O}_5
Molecular Weight681.1 g/mol
IUPAC Name(2-hydroxy-3-icosanoyloxypropyl) icosanoate
Physical StateSolid
SolubilityChloroform (50 mg/mL)

Synthesis and Natural Occurrence

Synthetic Pathways

1,3-Diarachidin is synthesized via enzymatic esterification of glycerol with arachidic acid. Industrial-scale production employs immobilized lipases (e.g., Rhizomucor miehei lipase) under controlled conditions to ensure positional specificity. The reaction typically occurs in anhydrous environments to prevent hydrolysis, with yields optimized through continuous water removal.

Natural Sources

The compound has been identified in enzymatically randomized pig lard, where lipase-mediated acyl migration redistributes fatty acids across glycerol positions. This natural occurrence underscores its relevance in studying lipid restructuring processes in animal fats.

Table 2: Synthesis Parameters for 1,3-Diarachidin

ParameterCondition
CatalystImmobilized lipase
Temperature50–60°C
SolventTert-butanol
Reaction Time12–24 hours

Research Applications in Lipid Science

Lipid Metabolism Studies

1,3-Diarachidin serves as a substrate for investigating lipase specificity, particularly enzymes targeting sn-1 and sn-3 positions. Its resistance to pancreatic lipase hydrolysis (which preferentially cleaves sn-1 and sn-3 bonds in triglycerides) makes it a useful control in kinetic assays.

Animal Fat Composition Analysis

Studies utilizing this compound have elucidated the structural diversity of pig lard triglycerides post-enzymatic treatment. By comparing natural and randomized lard profiles, researchers gain insights into lipid digestibility and nutritional properties.

SupplierPurityPackaging
Alfa Chemistry≥98%10 mg to 1 g
Shanghai Hongye≥95%100 mg to 5 g

Future Research Directions

  • Lipidomics Profiling: Expand use in mass spectrometry-based lipid quantification.

  • Industrial Applications: Explore roles in biodegradable lubricants or food additives.

  • Comparative Studies: Investigate metabolic effects relative to shorter-chain diacylglycerols.

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